molecular formula C20H21N3O5 B4773730 METHYL 4-({[4-(MORPHOLINOCARBONYL)ANILINO]CARBONYL}AMINO)BENZOATE

METHYL 4-({[4-(MORPHOLINOCARBONYL)ANILINO]CARBONYL}AMINO)BENZOATE

Cat. No.: B4773730
M. Wt: 383.4 g/mol
InChI Key: YDQMICONEKOLOP-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(morpholinocarbonyl)anilino]carbonyl}amino)benzoate is a complex organic compound with the molecular formula C20H20N2O5 and a molecular weight of 368.38 g/mol . This compound is known for its unique structural features, which include a morpholine ring and a benzoate ester group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(morpholinocarbonyl)anilino]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate 4-(morpholinocarbonyl)aniline. This intermediate is then reacted with methyl 4-aminobenzoate under similar coupling conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They involve the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(morpholinocarbonyl)anilino]carbonyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or NH3 in ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Methyl 4-({[4-(morpholinocarbonyl)anilino]carbonyl}amino)benzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 4-({[4-(morpholinocarbonyl)anilino]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(phenoxycarbonyl)amino]benzoate
  • Methyl 3-[(morpholinocarbonyl)anilino]carbonyl]benzoate

Uniqueness

Methyl 4-({[4-(morpholinocarbonyl)anilino]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 4-[[4-(morpholine-4-carbonyl)phenyl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-27-19(25)15-4-8-17(9-5-15)22-20(26)21-16-6-2-14(3-7-16)18(24)23-10-12-28-13-11-23/h2-9H,10-13H2,1H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQMICONEKOLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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